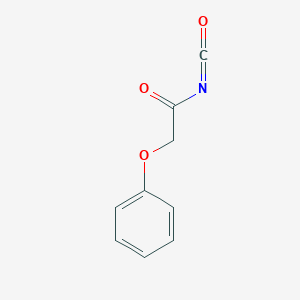
Phenoxyacetyl isocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenoxyacetyl isocyanate is an organic compound characterized by the presence of both phenoxy and isocyanate functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenoxyacetyl isocyanate can be synthesized through several methods. One common approach involves the reaction of phenoxyacetic acid with phosgene in the presence of a base. The reaction proceeds as follows: [ \text{Phenoxyacetic acid} + \text{Phosgene} \rightarrow \text{Phenoxyacetyl chloride} + \text{HCl} ] [ \text{Phenoxyacetyl chloride} + \text{Ammonia} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods: In industrial settings, the production of isocyanates often involves the phosgene method due to its efficiency. non-phosgene methods are being explored to mitigate the environmental and health risks associated with phosgene. These methods include the thermal decomposition of carbamates and the use of carbonylation reactions .
Chemical Reactions Analysis
Types of Reactions: Phenoxyacetyl isocyanate undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form phenoxyacetic acid and carbon dioxide.
Alcoholysis: Reacts with alcohols to form carbamates.
Aminolysis: Reacts with amines to form ureas.
Common Reagents and Conditions:
Hydrolysis: Water, often catalyzed by tertiary amines.
Alcoholysis: Alcohols, catalyzed by metal salts such as tin or iron.
Aminolysis: Primary or secondary amines, often under mild conditions
Major Products:
Hydrolysis: Phenoxyacetic acid and carbon dioxide.
Alcoholysis: Phenoxyacetyl carbamates.
Aminolysis: Phenoxyacetyl ureas.
Scientific Research Applications
Phenoxyacetyl isocyanate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of various derivatives.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of polymers and coatings due to its reactivity with polyols and amines
Mechanism of Action
The mechanism of action of phenoxyacetyl isocyanate involves its high reactivity towards nucleophiles. The isocyanate group (-NCO) readily reacts with nucleophilic species such as water, alcohols, and amines. This reactivity is attributed to the electrophilic nature of the carbon atom in the isocyanate group, which facilitates nucleophilic attack. The resulting products, such as carbamates and ureas, are formed through the addition-elimination mechanism .
Comparison with Similar Compounds
Phenoxyacetyl isocyanate can be compared with other isocyanates such as phenyl isocyanate and methyl isocyanate:
Phenyl Isocyanate: Similar reactivity but differs in the aromatic substituent, leading to different applications in organic synthesis.
Methyl Isocyanate: More volatile and toxic, primarily used in the production of pesticides and polyurethane foams.
Uniqueness: this compound’s uniqueness lies in its phenoxy group, which imparts distinct reactivity and properties compared to other isocyanates. This makes it particularly valuable in the synthesis of specialized organic compounds .
Properties
CAS No. |
4461-31-8 |
|---|---|
Molecular Formula |
C9H7NO3 |
Molecular Weight |
177.16 g/mol |
IUPAC Name |
2-phenoxyacetyl isocyanate |
InChI |
InChI=1S/C9H7NO3/c11-7-10-9(12)6-13-8-4-2-1-3-5-8/h1-5H,6H2 |
InChI Key |
SUPAAWQDMBKXGN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)N=C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


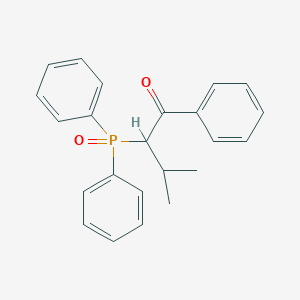
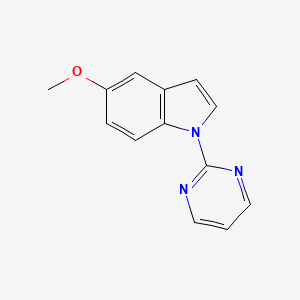
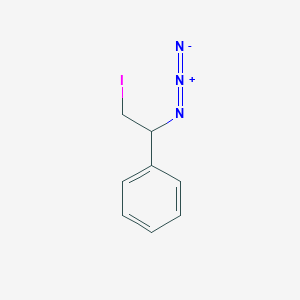
![N'-Prop-2-yn-1-yl-N-[4-(1,3-thiazol-4-yl)phenyl]methanimidamide](/img/structure/B14132760.png)
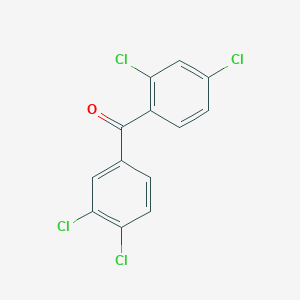

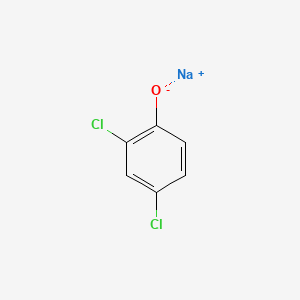
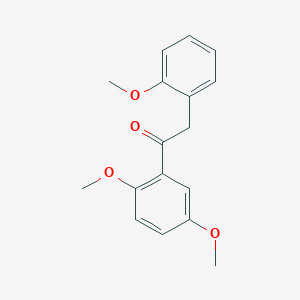
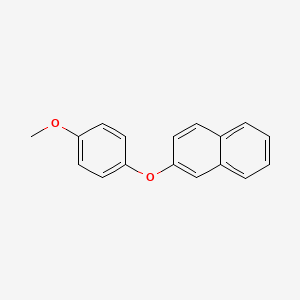
![3-[3-(dimethylamino)propyl]-2,4(1H,3H)-quinazolinedione](/img/structure/B14132805.png)
![(S)-1-(Dicyclohexylphosphino)-2-[(R)-1-(dimethylamino)ethyl]ferrocene](/img/structure/B14132813.png)

![(S)-2-((1S,3R,4S)-Quinuclidin-3-yl)-2,3,3a,4,5,6-hexahydro-1H-benzo[de]isoquinolin-1-one hydrochloride](/img/structure/B14132822.png)
![N-cyclooctyl-3-{(4S)-2,5-dioxo-1-[(1S)-1-phenylethyl]imidazolidin-4-yl}propanamide](/img/structure/B14132824.png)
